molecular formula C23H27ClN2O2 B14046791 (4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine

(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine

Cat. No.: B14046791
M. Wt: 398.9 g/mol
InChI Key: YOFADKQXVFLZLO-UHFFFAOYSA-N
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Description

(Z)-N1-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)-N4-(4-chlorobenzylidene)-N1-methylbenzene-1,4-diamine is a complex organic compound with a unique spiro structure. This compound features a spiro linkage between a dioxaspirodecane ring and a benzene diamine moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N1-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)-N4-(4-chlorobenzylidene)-N1-methylbenzene-1,4-diamine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzene diamine moiety.

    Reduction: Reduction reactions can target the chlorobenzylidene group, converting it to a chlorobenzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced derivatives such as chlorobenzylamines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: Its spiro structure makes it a candidate for the development of new materials with specific properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its unique structure allows for the exploration of new drug candidates.

Medicine

    Therapeutic Agents: Potential use in the development of new therapeutic agents due to its bioactive properties.

Industry

    Polymer Synthesis: The compound can be used in the synthesis of specialized polymers.

    Chemical Sensors: Its unique structure can be exploited in the development of chemical sensors.

Mechanism of Action

The mechanism of action of (Z)-N1-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)-N4-(4-chlorobenzylidene)-N1-methylbenzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is facilitated by the spiro structure, which allows for a unique binding conformation. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (Z)-N1-(1,4-Dioxaspiro[4.5]decan-8-ylmethyl)-N4-(4-chlorobenzylidene)-N1-methylbenzene-1,4-diamine lies in its combination of a spiro structure with a benzene diamine and chlorobenzylidene groups. This combination provides unique chemical and biological properties not found in simpler spiro compounds.

Properties

Molecular Formula

C23H27ClN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylideneamino]-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)-N-methylaniline

InChI

InChI=1S/C23H27ClN2O2/c1-26(17-19-10-12-23(13-11-19)27-14-15-28-23)22-8-6-21(7-9-22)25-16-18-2-4-20(24)5-3-18/h2-9,16,19H,10-15,17H2,1H3

InChI Key

YOFADKQXVFLZLO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCC2(CC1)OCCO2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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